molecular formula C10H18N2O4 B1329527 1,4-Bis(2-carboxyethyl)piperazine CAS No. 5649-49-0

1,4-Bis(2-carboxyethyl)piperazine

Cat. No.: B1329527
CAS No.: 5649-49-0
M. Wt: 230.26 g/mol
InChI Key: WCJNJOOLQWJKLU-UHFFFAOYSA-N
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Description

1,4-Bis(2-carboxyethyl)piperazine is a chemical compound with the molecular formula C10H18N2O4. It is also known by other names such as 3,3’-piperazine-1,4-diylbispropionic acid and piperazine-1,4-dipropionic acid. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-carboxyethyl)piperazine can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromopropionic acid with piperazine hexahydrate . The reaction typically takes place under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-carboxyethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,4-Bis(2-carboxyethyl)piperazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-carboxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1,4-Bis(2-carboxyethyl)piperazine can be compared with other similar compounds, such as:

    Piperazine: The parent compound, which has a simpler structure and different chemical properties.

    1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): A derivative with different functional groups and reactivity.

    Piperazine-1,4-dipropionic acid: Another derivative with similar properties but different applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it suitable for various specialized applications.

Properties

IUPAC Name

3-[4-(2-carboxyethyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c13-9(14)1-3-11-5-7-12(8-6-11)4-2-10(15)16/h1-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJNJOOLQWJKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205032
Record name Piperazine-1,4-dipropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5649-49-0
Record name 1,4-Piperazinedipropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5649-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-1,4-dipropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine-1,4-dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1,4-dipropionic acid
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